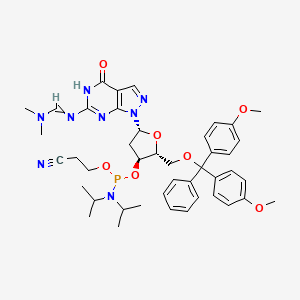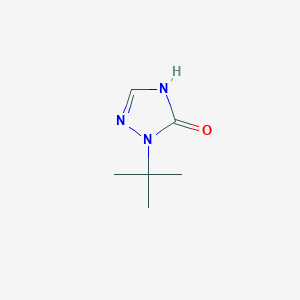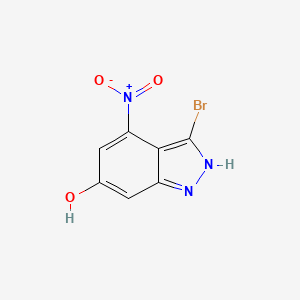
偶氮蓝
描述
Azo dyes are organic compounds bearing the functional group R−N=N−R′, where R and R′ are usually aryl and substituted aryl groups . They are a commercially important family of azo compounds, i.e., compounds containing the C-N=N-C linkage . Azo dyes are synthetic dyes and do not occur naturally . Most azo dyes contain only one azo group, but there are some that contain two or three azo groups, called “diazo dyes” and “triazo dyes” respectively . Azo dyes comprise 60-70% of all dyes used in food and textile industries .
Synthesis Analysis
Most azo dyes are prepared by azo coupling, which entails an electrophilic substitution reaction of an aryl diazonium cation with another compound, the coupling partner . Generally, coupling partners are other aromatic compounds with electron-donating groups . In practice, acetoacetic amide are widely used as coupling partners .Molecular Structure Analysis
Azo dyes are characterized by the presence of azo groups (–N=N–) in their molecular structure . The azo group is a part of their main skeleton structure . Azo chromophores are a group of colorant organic materials .Chemical Reactions Analysis
Degradation of Dark Blue reactive azo dye using Fenton was investigated in a study . A series of Fenton reaction assays were carried out using different molar ratios of dye concentration [dye] compared to the concentrations of ferrous ion [Fe2+] and hydrogen peroxide [H2O2] .Physical And Chemical Properties Analysis
As a consequence of π-delocalization, aryl azo compounds have vivid colors, especially reds, oranges, and yellows . An example is Disperse Orange 1 . Some azo compounds, e.g., methyl orange, are used as acid-base indicators . Most DVD-R / +R and some CD-R discs use blue azo dye as the recording layer .科学研究应用
光催化和微生物燃料电池
Long 等人 (2019) 的研究重点介绍了在微生物燃料电池中使用蓝色二氧化钛纳米管阵列,增强电力产生和偶氮染料(如偶氮蓝)的降解。这种方法提供了一种同时处理污染物和发电的有前途的方法(Long 等人,2019)。
染料降解机制
吴修宏 (2013) 分析了偶氮蓝染料在内部电解和芬顿试剂氧化方法下的降解机理。该研究提供了对这些染料分解过程的见解,这对环境修复策略至关重要(吴修宏,2013)。
使用铋催化剂的光降解
Sivakumar 等人 (2014) 综述了铋催化剂在通过光降解使纺织染料(包括偶氮蓝)脱色的应用。这种方法对于处理工业废水有效,为环境污染提供了潜在的解决方案(Sivakumar 等人,2014)。
生物脱色和解毒
曹等人 (2019) 开发了一种本土细菌联盟,用于偶氮蓝染料的脱色和解毒。这种生物方法对于在环境排放之前从工业废水中去除有害染料至关重要(曹等人,2019)。
染料降解的数学建模
Abubakar 等人 (2021) 关于链霉菌 DJP15 在偶氮蓝染料降解中的生长的研究提供了数学视角,为预测生物修复过程提供了一个框架(Abubakar 等人,2021)。
使用羟基磷灰石去除
Joudi 等人 (2019) 专注于使用源自摩洛哥磷石膏的羟基磷灰石去除偶氮蓝染料。本研究提出了一种创新的染料去除方法,为环境清理工作做出了贡献(Joudi 等人,2019)。
偶氮染料生物转化
Cruz 和 Buitrón (2000) 的研究探讨了厌氧序批生物滤池中偶氮蓝染料的生物转化。他们的发现有助于理解染料降解中涉及的微生物过程(Cruz & Buitrón,2000)。
高熵合金在染料降解中的应用
吕等人 (2016) 开发了一种新型高熵合金,在降解偶氮蓝染料方面显示出高效率。这种材料为在环境修复中使用金属化合物提供了新的视角(吕等人,2016)。
使用浮萍进行植物修复
Imron 等人 (2019) 研究了使用浮萍(Lemna minor)从废水中去除偶氮蓝染料。本研究提出了一种处理染料污染水体的环保方法(Imron 等人,2019)。
作用机制
Target of Action
Azo Blue, also known as Phenazopyridine, is primarily used as a local anesthetic for the urinary tract . Its primary targets are the mucosal linings of the urinary tract, where it provides symptomatic relief from discomforts such as pain, burning, urgency, and frequency caused by lower urinary tract irritations .
Mode of Action
Phenazopyridine exerts its effects through a local anesthetic or analgesic action on the urinary tract mucosa .
Biochemical Pathways
The degradation of Azo Blue involves the cleavage of the azo double bond (N=N) and the degradation of the aromatic ring . Key enzymes involved in this process include NADH quinone oxidoreductase, N-acetyltransferase, aromatic ring-hydroxylating dioxygenase, and CYP450 . These enzymes are part of the benzoate and naphthalene degradation pathways, which are key pathways for Azo Blue degradation .
Pharmacokinetics
Phenazopyridine is metabolized in the liver and other tissues . Approximately 66% of the drug is excreted in the urine as unchanged drug . This indicates that the drug has good bioavailability and is able to reach its target site in the urinary tract effectively.
Result of Action
The primary result of Phenazopyridine’s action is the relief of discomfort and pain in the urinary tract before antimicrobial therapy begins to take effect . It’s important to note that the duration of treatment with this drug should last a maximum of 2 days .
Action Environment
The action of Azo Blue can be influenced by environmental factors. For instance, azo dyes with electron-withdrawing groups such as sulfo groups at para or ortho positions to azo bonds are easier and faster for reductive decolorization . This suggests that the chemical environment can influence the efficacy and stability of Azo Blue.
安全和危害
Azo Blue is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Azo Blue plays a significant role in biochemical reactions, particularly in the decolorization and degradation of azo dyes. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the degradation of Azo Blue is azo reductase. This enzyme catalyzes the reduction of azo bonds, leading to the breakdown of the dye into simpler compounds. The interaction between Azo Blue and azo reductase is crucial for its decolorization and degradation .
Cellular Effects
Azo Blue has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that Azo Blue can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter gene expression patterns, affecting the production of proteins involved in detoxification and stress response .
Molecular Mechanism
The molecular mechanism of Azo Blue involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Azo Blue binds to specific enzymes, such as azo reductase, inhibiting their activity and leading to the accumulation of intermediate products. This binding interaction is essential for the degradation of Azo Blue and its subsequent removal from the environment. Furthermore, Azo Blue can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azo Blue change over time. The stability and degradation of Azo Blue are influenced by various factors, including temperature, pH, and the presence of other chemicals. Studies have shown that Azo Blue is relatively stable under neutral pH conditions but can degrade rapidly under acidic or alkaline conditions. Long-term exposure to Azo Blue can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Azo Blue vary with different dosages in animal models. At low doses, Azo Blue may not exhibit significant toxic effects. At high doses, it can induce adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain concentration of Azo Blue is required to elicit a biological response. Toxicity studies have highlighted the importance of monitoring Azo Blue levels to prevent potential health risks .
Metabolic Pathways
Azo Blue is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Azo Blue is primarily metabolized by azo reductase, which catalyzes the reduction of azo bonds. This reaction produces intermediate compounds that are further metabolized by other enzymes. The metabolic pathways of Azo Blue are complex and involve multiple steps and interactions .
Transport and Distribution
Azo Blue is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Studies have shown that Azo Blue can be taken up by cells through active transport mechanisms and distributed to various organelles. The transport and distribution of Azo Blue are critical for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of Azo Blue affects its activity and function. Azo Blue can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, Azo Blue may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of Azo Blue is essential for understanding its biochemical properties and effects on cellular processes .
属性
IUPAC Name |
disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O8S2.2Na/c1-19-15-21(11-13-27(19)35-37-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)39)22-12-14-28(20(2)16-22)36-38-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEQYWNDTCDNMG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6059-34-3 | |
| Record name | 1-Naphthalenesulfonic acid, 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4-hydroxy-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



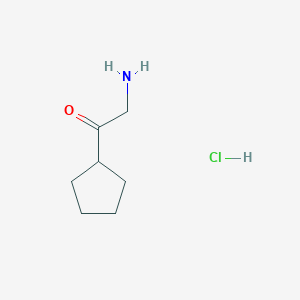
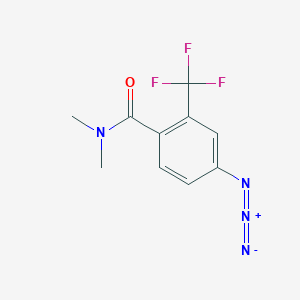
![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)
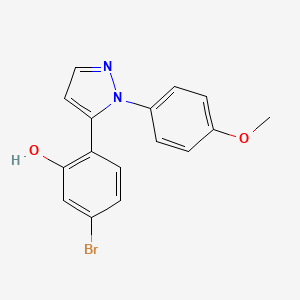

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)
